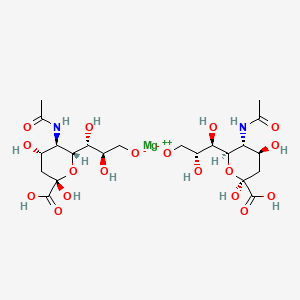

Magnesium N-acetylneuraminate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium N-acetylneuraminate is a compound that combines magnesium with N-acetylneuraminic acid, a well-known sialic acid. N-acetylneuraminic acid is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is found in cell surface glycolipids and glycoproteins, where it performs a variety of biological functions, including cellular recognition, virus invasion, and regulation of biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-acetylneuraminic acid, a key component of Magnesium N-acetylneuraminate, can be achieved through various methods, including natural extraction, chemical synthesis, enzymatic synthesis, and biosynthesis. Among these, enzymatic synthesis using N-acetyl-glucosamine 2-epimerase for epimerization and N-acetylneuraminic acid lyase for aldol condensation has been reported to produce N-acetylneuraminic acid with high production efficiency .

Industrial Production Methods: Industrial production of N-acetylneuraminic acid involves enzyme synthesis, whole-cell biosynthesis, and de novo biosynthesis. These methods are optimized to achieve high yields and efficiency, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium N-acetylneuraminate undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of N-acetylneuraminic acid include pyruvate, N-acetyl-glucosamine, and various enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase. The conditions for these reactions typically involve specific pH levels, temperatures, and concentrations of substrates .

Major Products: The major products formed from the reactions of N-acetylneuraminic acid include various derivatives of sialic acids, which have significant biological and industrial applications .

Wissenschaftliche Forschungsanwendungen

Magnesium N-acetylneuraminate has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a precursor for the synthesis of various sialic acid derivatives, which are important in the study of glycosylation and other biochemical processes .

Biology: In biology, N-acetylneuraminic acid plays a crucial role in cellular recognition, virus invasion, and immune response modulation. It is also involved in the development of neural tissues and the regulation of cell adhesion .

Medicine: In medicine, N-acetylneuraminic acid is used as a nutraceutical for infant brain development and as an intermediate for pharmaceutical production. It has potential therapeutic applications in treating viral infections, inflammation, and cancer .

Industry: In the industrial sector, N-acetylneuraminic acid is used in the production of cosmetics, food additives, and pharmaceuticals. Its ability to enhance the stability and bioavailability of active ingredients makes it valuable in various formulations .

Wirkmechanismus

The mechanism of action of Magnesium N-acetylneuraminate involves its interaction with specific molecular targets and pathways:

Molecular Targets: N-acetylneuraminic acid interacts with cell surface receptors and enzymes involved in glycosylation. It plays a role in modulating the activity of these receptors and enzymes, thereby influencing various cellular processes .

Pathways Involved: The pathways involved in the action of N-acetylneuraminic acid include the sialylation pathway, which is critical for the synthesis of glycoproteins and glycolipids. This pathway is essential for cellular recognition, immune response, and other biological functions .

Vergleich Mit ähnlichen Verbindungen

Magnesium N-acetylneuraminate can be compared with other similar compounds, such as:

N-acetylneuraminic acid (Neu5Ac): Neu5Ac is the most common sialic acid and is involved in various biological functions. It is similar to this compound but lacks the magnesium component .

N-glycolylneuraminic acid (Neu5Gc): Neu5Gc is another sialic acid that differs from Neu5Ac by the presence of a glycolyl group instead of an acetyl group. It is not found in humans but is present in other mammals .

2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN): KDN is a sialic acid that lacks the N-acetyl group. It is found in certain bacteria and lower organisms and has distinct biological functions compared to Neu5Ac .

Uniqueness: this compound is unique due to the presence of magnesium, which may enhance its stability and bioavailability. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer |

114767-12-3 |

|---|---|

Molekularformel |

C22H36MgN2O18 |

Molekulargewicht |

640.8 g/mol |

IUPAC-Name |

magnesium;(2R,3R)-3-[(2R,3R,4S,6S)-3-acetamido-6-carboxy-4,6-dihydroxyoxan-2-yl]-2,3-dihydroxypropan-1-olate |

InChI |

InChI=1S/2C11H18NO9.Mg/c2*1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h2*5-9,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q2*-1;+2/t2*5-,6+,7+,8+,9+,11-;/m00./s1 |

InChI-Schlüssel |

KFMXYNZGLWRCGW-BNMLIUAKSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.[Mg+2] |

Kanonische SMILES |

CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.[Mg+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)